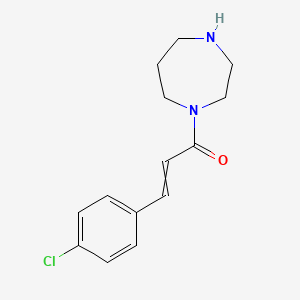
2,2-Dimethylhepta-3,6-dien-3-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhepta-3,6-dien-3-yl hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhepta-3,6-dien-3-yl hexanoate typically involves the esterification of hexanoic acid with 2,2-dimethylhepta-3,6-dien-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhepta-3,6-dien-3-yl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
2,2-Dimethylhepta-3,6-dien-3-yl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2,2-Dimethylhepta-3,6-dien-3-yl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in the fragrance industry for its pleasant smell.
Uniqueness
2,2-Dimethylhepta-3,6-dien-3-yl hexanoate stands out due to its unique structure, which includes a branched alkyl chain and a conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be suitable .
Properties
CAS No. |
61666-19-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2,2-dimethylhepta-3,6-dien-3-yl hexanoate |
InChI |
InChI=1S/C15H26O2/c1-6-8-10-12-14(16)17-13(11-9-7-2)15(3,4)5/h7,11H,2,6,8-10,12H2,1,3-5H3 |
InChI Key |
PUMDWJPESCPVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(=CCC=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)



![4-[(E)-(4-Sulfamoylphenyl)diazenyl]phenyl chloroacetate](/img/structure/B14559012.png)







![1-[5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14559048.png)
